(3-diethoxyphosphoryloxyphenyl) diethyl phosphate
Overview
Description
(3-diethoxyphosphoryloxyphenyl) diethyl phosphate is an organophosphorus compound characterized by the presence of both diethoxyphosphoryloxy and diethyl phosphate groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-diethoxyphosphoryloxyphenyl) diethyl phosphate typically involves the reaction of phenyl diethyl phosphate with diethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, with careful control of reaction parameters to ensure consistency and quality of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-diethoxyphosphoryloxyphenyl) diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can convert the compound into phosphite derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products Formed
Oxidation: Phosphonate derivatives.
Reduction: Phosphite derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
(3-diethoxyphosphoryloxyphenyl) diethyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-diethoxyphosphoryloxyphenyl) diethyl phosphate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt biochemical pathways and affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphite
- Diethyl phosphonate
- Diethyl allyl phosphate
Uniqueness
(3-diethoxyphosphoryloxyphenyl) diethyl phosphate is unique due to the presence of both diethoxyphosphoryloxy and diethyl phosphate groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
(3-diethoxyphosphoryloxyphenyl) diethyl phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O8P2/c1-5-17-23(15,18-6-2)21-13-10-9-11-14(12-13)22-24(16,19-7-3)20-8-4/h9-12H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCJHQAMLYCWDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC(=CC=C1)OP(=O)(OCC)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O8P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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